molecular formula C12H16N4O3 B2462409 Ácido 4-oxo-4-[4-(pirimidin-2-il)piperazin-1-il]butanoico CAS No. 213186-60-8

Ácido 4-oxo-4-[4-(pirimidin-2-il)piperazin-1-il]butanoico

Número de catálogo: B2462409
Número CAS: 213186-60-8
Peso molecular: 264.285
Clave InChI: GOLFKHJNLTVYSL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid is a chemical compound with the molecular formula C12H16N4O3 and a molecular weight of 264.28 g/mol It is characterized by the presence of a pyrimidinyl group attached to a piperazine ring, which is further connected to a butanoic acid moiety

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has indicated that derivatives of piperazine-based compounds, including 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid, exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Analgesic and Anti-inflammatory Effects

Another important application of this compound is its analgesic and anti-inflammatory properties. A study highlighted the synthesis of novel derivatives of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid, which were evaluated for their ability to reduce pain and inflammation in experimental models. The results suggested that these compounds could serve as potential candidates for the development of new anti-inflammatory drugs .

Synthesis and Derivatives

The synthesis of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid involves multi-step organic reactions that can yield various derivatives with modified biological activities. The ability to modify the piperazine ring or the butanoic acid moiety allows researchers to explore structure-activity relationships (SAR) effectively.

Table 1: Synthesis Pathways

StepReactantsConditionsProducts
1Pyrimidine derivative + PiperazineReflux in solventPiperazine-pyrimidine adduct
2Adduct + Butyric anhydrideStir at room temperatureButanoic acid derivative
3Oxidizing agentMild conditionsFinal product: 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid

Pharmacological Studies

Pharmacological studies have been conducted to assess the efficacy and safety profiles of this compound. For example, a study utilized a CellTiter Blue assay to evaluate the viability of cancer cells treated with various concentrations of piperazine derivatives, including those based on 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid .

Table 2: Pharmacological Activity Results

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound A (derivative)HeLa (cervical cancer)15.5Apoptosis induction
Compound B (derivative)MCF7 (breast cancer)12.0Inhibition of proliferation

Métodos De Preparación

The synthesis of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid typically involves the reaction of 4-(pyrimidin-2-yl)piperazine with succinic anhydride under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane, and requires the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques, such as recrystallization or column chromatography, to obtain the pure compound.

Análisis De Reacciones Químicas

4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid can undergo various chemical reactions, including:

Comparación Con Compuestos Similares

Actividad Biológica

4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid, a compound with significant pharmacological potential, has garnered attention in medicinal chemistry and drug development. This article reviews its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its therapeutic implications.

The compound is characterized by the following chemical properties:

  • IUPAC Name: 4-oxo-4-[4-(2-pyrimidinyl)-1-piperazinyl]butanoic acid
  • Molecular Formula: C12H16N4O3
  • Molecular Weight: 248.28 g/mol
  • Melting Point: 168–170 °C
  • CAS Number: 213186-60-8

The biological activity of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid primarily involves its interaction with various biological targets:

  • Enzyme Inhibition:
    • The compound has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression. For instance, it shows promising inhibitory effects on the enzyme ketohexokinase (KHK), which is linked to fructose metabolism and obesity management .
  • Receptor Modulation:
    • It acts on G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate inflammation and cellular proliferation. Studies indicate that it may modulate the activity of specific GPCRs associated with inflammatory responses .
  • Antitumor Activity:
    • Preliminary studies suggest that this compound can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways and the inhibition of tumor growth factors .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetObservations/Results
Enzyme InhibitionKetohexokinase (KHK)IC50 values between 5–20 nM
Receptor ModulationGPCRsInfluences inflammatory cytokine production
Antitumor ActivityApoptosis inductionReduces viability of cancer cell lines

Case Study 1: Inhibition of KHK

A study conducted by Bristol-Myers Squibb demonstrated that compounds similar to 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid effectively inhibited KHK, leading to reduced levels of free fatty acids and triglycerides in vivo. This suggests potential applications in treating metabolic disorders like diabetes .

Case Study 2: Antitumor Efficacy

In vitro assays revealed that this compound could significantly decrease the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspase pathways leading to apoptosis, indicating its potential as an anticancer agent .

Propiedades

IUPAC Name

4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c17-10(2-3-11(18)19)15-6-8-16(9-7-15)12-13-4-1-5-14-12/h1,4-5H,2-3,6-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLFKHJNLTVYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-(2-pyrimidinyl)piperazine (3.28 g) and succinic anhydride (2.2 g) in dimethylformamide (15 ml) was stirred for 1 hour at room temperature. The reaction mixture was concentrated under reduced pressure and the concentrate was recrystallized from ethanol/ethyl ether to give the titled compound (3.73 g) as a colorless crystal.
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.